
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide
Übersicht
Beschreibung
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is a chemical compound belonging to the class of isoquinolines, which are heterocyclic aromatic organic compounds. Isoquinolines are structurally similar to quinolines but differ in the position of the nitrogen atom within the ring structure. This compound is characterized by the presence of two methoxy groups (-OCH₃) at the 6th and 7th positions and a sulfonamide group (-SO₂NH₂) attached to the 2nd position of the dihydroisoquinoline ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide typically involves multiple steps, starting with the construction of the isoquinoline core followed by the introduction of methoxy and sulfonamide groups. One common synthetic route involves the condensation of 2-aminobenzaldehyde with a suitable diketone to form the isoquinoline skeleton, followed by methylation to introduce the methoxy groups and sulfonation to attach the sulfonamide group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromyl chloride (CrO₂Cl₂) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or other strong bases.
Major Products Formed:
Oxidation: Oxidation reactions can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce partially hydrogenated isoquinolines.
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The compound is synthesized through a multi-step process that typically involves the formation of the isoquinoline core followed by sulfonamide functionalization. The synthesis often aims to enhance the pharmacological profile of the resulting compounds by modifying substituents on the isoquinoline structure.
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of 6,7-dimethoxy-3,4-dihydroisoquinoline, including sulfonamide variants, exhibit anticonvulsant properties. These compounds were evaluated in various animal models for their efficacy against seizures.
- Study Findings:
Carbonic Anhydrase Inhibition
The sulfonamide group in this compound is known to inhibit carbonic anhydrase (CA), an enzyme involved in various physiological processes including acid-base balance and fluid secretion.
- Research Insights:
Evaluation of Anticonvulsant Properties
A comprehensive evaluation was conducted on several synthesized derivatives of this compound. The study focused on:
- Methodology: In vivo testing against audiogenic seizures.
- Results: Several compounds demonstrated significant anticonvulsant activity compared to controls.
Compound ID | Anticonvulsant Activity | Selectivity for CA |
---|---|---|
Compound A | High | Low |
Compound B | Moderate | Moderate |
Compound C | High | High |
Carbonic Anhydrase Inhibition Studies
The biological evaluation included enzyme-ligand X-ray studies that provided insights into the binding interactions between the compound and CA isoforms.
Wirkmechanismus
The mechanism by which 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved can vary, but typically include interactions with proteins, receptors, or enzymes.
Vergleich Mit ähnlichen Verbindungen
Isoquinoline: The parent compound without methoxy and sulfonamide groups.
Quinoline: Structurally similar to isoquinoline but with a different nitrogen position.
Dihydroisoquinoline: A partially hydrogenated version of isoquinoline.
Uniqueness: 6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is unique due to the presence of both methoxy and sulfonamide groups, which confer specific chemical and biological properties not found in its simpler analogs
Biologische Aktivität
6,7-Dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide is a compound of significant interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The molecular formula of this compound is C14H20N2O4S, with a molecular weight of approximately 312.38 g/mol. The compound features a sulfonamide group that is known for its pharmacological relevance, particularly as an enzyme inhibitor.
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant properties of this compound. A study synthesized several derivatives of this compound and evaluated their pharmacological profiles in vivo and in vitro. The results indicated that some derivatives exhibited potent anticonvulsant effects in animal models. Specifically, these compounds showed superior anticonvulsant activity compared to topiramate, a commonly used antiepileptic drug, although they demonstrated weaker inhibitory activity against carbonic anhydrase (CA) isoforms .
The mechanism underlying the anticonvulsant effects appears to involve the inhibition of carbonic anhydrase enzymes. This inhibition is crucial as CA plays a significant role in regulating pH and ion balance in neuronal tissues, which can influence seizure activity. The structure-activity relationship (SAR) studies suggest that modifications to the isoquinoline core can enhance biological activity while maintaining selectivity for CA inhibition .
Effects on Smooth Muscle Contractility
In addition to its anticonvulsant properties, this compound has been investigated for its effects on smooth muscle contractility. In vitro experiments demonstrated that the compound could modulate calcium currents by interacting with muscarinic acetylcholine receptors (mAChRs) and serotonin receptors (5-HT). At concentrations ranging from 25 to 100 μM, it significantly reduced Ca²⁺-dependent contractions in smooth muscle tissues .
Table 1: Summary of Biological Activities
Activity | Effect | Mechanism |
---|---|---|
Anticonvulsant | Potent against seizures | Inhibition of carbonic anhydrase |
Smooth Muscle Modulation | Reduces contractility | Modulation of mAChRs and 5-HT receptor activity |
Case Studies and Experimental Findings
- Anticonvulsant Efficacy : In a study involving DBA/2 mice subjected to audiogenic seizures, several synthesized derivatives demonstrated significant protection against seizures compared to controls. The most effective compounds had structures closely aligned with the parent sulfonamide derivative .
- Smooth Muscle Activity : Another study explored the contractile effects on isolated smooth muscle preparations from guinea pigs. The compound was shown to decrease spontaneous contractile activity significantly by enhancing intracellular calcium levels through L-type calcium channel activation .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-16-10-5-8-3-4-13(18(12,14)15)7-9(8)6-11(10)17-2/h5-6H,3-4,7H2,1-2H3,(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDCHIXAESCPAOW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)S(=O)(=O)N)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001206265 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1094222-85-1 | |
Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1094222-85-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Dihydro-6,7-dimethoxy-2(1H)-isoquinolinesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001206265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do 6,7-dimethoxy-3,4-dihydroisoquinoline-2(1H)-sulfonamide derivatives interact with their targets and what are the downstream effects?
A1: These compounds act as inhibitors of human carbonic anhydrase (hCA) isoforms, particularly hCA II and hCA VII [, ]. These enzymes are involved in the conversion of carbon dioxide and water to bicarbonate and protons. In the central nervous system, inhibition of hCA, particularly hCA VII, can suppress neuronal excitability by modulating GABAergic neurotransmission. This suppression of neuronal excitability is a potential mechanism for their anticonvulsant effects [].
Q2: What is the SAR (Structure-Activity Relationship) observed for this compound derivatives in the context of their anticonvulsant activity?
A2: While specific SAR details are not extensively discussed in the provided research, it is highlighted that modifications to the aryl group at position 1 of the this compound scaffold influence both the potency and selectivity for hCA II and hCA VII []. For instance, the presence of a 4-aminophenyl group at position 1 resulted in a compound (compound 6 in the study) with enhanced hCA VII inhibitory activity and selectivity compared to the reference compound topiramate []. This finding suggests that further exploration of substituents at this position could lead to the identification of more potent and selective hCA VII inhibitors with improved anticonvulsant profiles.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.